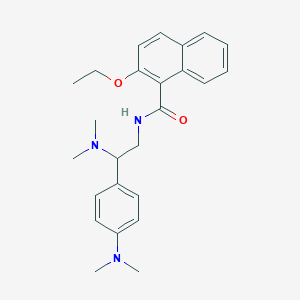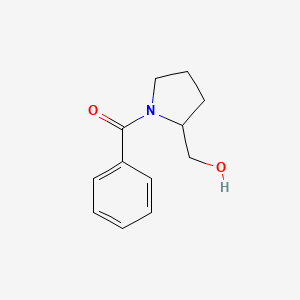
(1-Benzoylpyrrolidin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-Benzoylpyrrolidin-2-yl)methanol” is a chemical compound with the CAS Number: 72351-42-9. It has a molecular weight of 205.26 and its IUPAC name is (1-benzoyl-2-pyrrolidinyl)methanol . The compound is typically 95% pure .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H15NO2/c14-9-11-7-4-8-13(11)12(15)10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2 . This code provides a unique representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Catalysis
A study described the asymmetric whole-cell bioreduction of sterically bulky 2-benzoylpyridine derivatives to produce enantiopure alcohols with excellent enantioselectivity, using a novel biocatalyst Cryptococcus sp. This process is significant for the green synthesis of chiral diarylmethanols, crucial for developing new drugs, such as antiallergic medications like Betahistine (Jiaxing Xu et al., 2017).
Corrosion Inhibition
Research into triazole derivatives, including (1-Benzoylpyrrolidin-2-yl)methanol analogs, has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic media. These inhibitors work by adsorbing onto the steel surface, showcasing a practical application in industrial corrosion protection (Qisheng Ma et al., 2017).
Molecular Structure and Complex Formation
The molecular and crystalline structure of a complex with Cu(II) chloride derived from 2-benzoylpyridine and its derivatives has been explored, indicating potential applications in the development of new materials with luminescent properties (L. Kryvenko et al., 2005).
Pharmaceutical Synthesis
A classical resolution from 2-benzoyl-pyridine has been studied for preparing SSR504734, a novel antipsychotic derivative, highlighting the pharmaceutical synthesis applications of these compounds (J. Rousseau et al., 2015).
Catalysis and Chemical Synthesis
Nickel complexes with bidentate N,O-type ligands derived from this compound have been synthesized and applied in catalytic ethylene oligomerization, showcasing the utility of these complexes in producing valuable chemical intermediates (Anthony Kermagoret & P. Braunstein, 2008).
Biological Activities
Binuclear metal complexes of 2-benzoylpyridine and phenyl(pyridin-2-yl) methanediol, derived from a Schiff base related to this compound, have been synthesized and evaluated for their antibacterial, antifungal, and antioxidant activities. These studies underscore the potential of these complexes in medicinal chemistry (Francis A. Ngounoue Kamga et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-9-11-7-4-8-13(11)12(15)10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVMVXYQHCAUQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
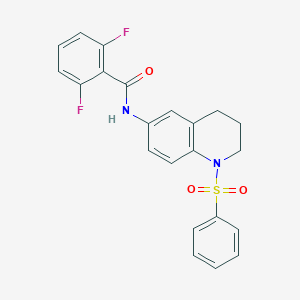
![N-(2,3-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2818343.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride](/img/structure/B2818345.png)

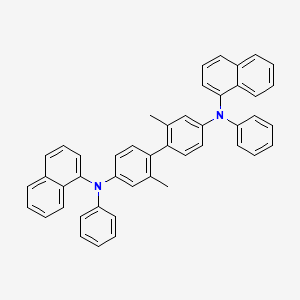
![[1-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2818353.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2818355.png)
![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2818356.png)
![1-[3-(3-Fluorophenyl)-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl]prop-2-en-1-one](/img/structure/B2818357.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2818358.png)
![(E)-4-(Dimethylamino)-N-[[2-(trifluoromethylsulfanyl)phenyl]methyl]but-2-enamide](/img/structure/B2818359.png)
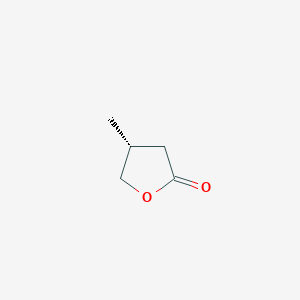
![Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate](/img/structure/B2818361.png)
